molecular formula C23H25ClN4O2 B2531861 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide CAS No. 1242868-24-1

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

Cat. No. B2531861
CAS RN: 1242868-24-1
M. Wt: 424.93
InChI Key: FSDQMEPFCKJDSB-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. While the provided data does not include direct information about this specific compound, we can infer from the related structures in the data that it likely possesses similar properties to those described in the papers. For instance, the presence of a chlorophenyl group and an acetamide moiety suggests potential for intermolecular interactions and a certain degree of molecular rigidity.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone, where an acetyl cinnolinone is condensed with an acetohydrazide in the presence of a catalytic amount of concentrated HCl . This suggests that the synthesis of our compound of interest might also involve a similar strategy, possibly using a morpholino-pyrazole and a chlorophenyl acetamide precursor.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and acetamide groups can be characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely reveal the presence of characteristic functional group vibrations, chemical shifts, and fragmentation patterns that are indicative of the compound's molecular framework.

Chemical Reactions Analysis

While the data does not provide specific reactions for the compound , the presence of reactive functional groups such as acetamide suggests that it may undergo typical organic reactions such as nucleophilic substitution or hydrolysis. The chlorophenyl group could also participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, include the orientation of substituent rings and the formation of intermolecular interactions in the crystal state . These properties are crucial for understanding the compound's behavior in different environments and can affect its solubility, melting point, and stability.

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-17-4-3-5-20(14-17)26(2)22(29)16-28-15-21(18-6-8-19(24)9-7-18)23(25-28)27-10-12-30-13-11-27/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDQMEPFCKJDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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